Ethyl (diethylphosphoryl)acetate

Description

Systematic and Common Designations of the Compound

Ethyl (diethylphosphoryl)acetate is known by several names, reflecting its structure and chemical parentage. Its preferred IUPAC name is ethyl 2-(diethoxyphosphoryl)acetate. matrix-fine-chemicals.comwikipedia.org Commonly, it is also referred to as triethyl phosphonoacetate. wikipedia.orgchemicalbook.com Other synonyms include diethyl ethoxycarbonylmethylphosphonate, ethyl (diethylphosphono)acetate, and carbethoxymethyldiethyl phosphonate (B1237965). chemicalbook.comnih.govchemspider.com The compound is assigned the CAS Number 867-13-0. matrix-fine-chemicals.comwikipedia.orgbldpharm.com

The name "this compound" explicitly describes its structure: an ethyl acetate (B1210297) group where a hydrogen on the acetyl methyl group has been replaced by a diethylphosphoryl group. The term "triethyl phosphonoacetate" highlights the presence of three ethyl groups attached to the phosphonoacetate core.

Table 1: Systematic and Common Names of this compound

| Type | Name |

|---|---|

| Preferred IUPAC Name | ethyl 2-(diethoxyphosphoryl)acetate matrix-fine-chemicals.comwikipedia.org |

| Common Name | Triethyl phosphonoacetate wikipedia.orgchemicalbook.com |

| Synonym | Diethyl ethoxycarbonylmethylphosphonate nih.govchemspider.com |

| Synonym | Ethyl (diethylphosphono)acetate nih.gov |

| Synonym | Carbethoxymethyldiethyl phosphonate chemicalbook.com |

| CAS Number | 867-13-0 matrix-fine-chemicals.comwikipedia.orgbldpharm.com |

Relationship to Other Phosphonate Reagents

This compound belongs to the class of phosphonates, which are organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a carbon atom. It is a central reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. wikipedia.org

The reactivity of this compound is closely related to other phosphonate ylides. For instance, the methyl and other alkyl esters of diethylphosphonoacetic acid, such as methyl diethylphosphonoacetate, are used similarly. chemicalbook.com Variations in the ester group can influence the reactivity and selectivity of the HWE reaction.

Furthermore, modifications to the phosphonate backbone, such as the introduction of fluorine atoms to create compounds like ethyl diethylphosphonofluoroacetate, lead to reagents with altered reactivity profiles, often used for the synthesis of fluorinated alkenes. chemspider.com The fundamental structure of this compound also serves as a scaffold for more complex phosphonate reagents, including those with additional functional groups like ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate and ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. nih.govnih.gov

These related phosphonates, while sharing a common reactive center, offer chemists a toolkit to fine-tune the outcome of olefination reactions, demonstrating the versatility and importance of the phosphonate functional group in organic synthesis.

Reaction Conditions and Catalytic Systems (e.g., Tetrabutylammonium (B224687) Iodide)

Traditionally, the Michaelis-Arbuzov reaction is conducted at elevated temperatures. organic-chemistry.org For instance, the synthesis of diethyl ethylphosphonate, a related compound, is carried out at temperatures between 175°C and 185°C. google.com The reaction time can range from five to ten hours, often with a post-heating period to ensure completion. google.com

To mitigate the need for high temperatures and improve reaction efficiency, various catalytic systems have been explored. Lewis acids such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) have been shown to effectively catalyze the Michaelis-Arbuzov reaction at room temperature. organic-chemistry.org This approach has been successfully applied to a range of substrates, leading to good to excellent yields of phosphonate esters. organic-chemistry.org

While not explicitly detailed for the synthesis of this compound in the provided search results, tetrabutylammonium iodide (TBAI) is a well-known phase-transfer catalyst that can facilitate nucleophilic substitution reactions, including those involving halides. Its role would be to enhance the reactivity of the halide, potentially allowing for milder reaction conditions.

Optimization for Enhanced Yield and Purity

Several strategies can be employed to optimize the synthesis of this compound for higher yield and purity. The choice of solvent can be critical. While the reaction can sometimes be run neat, solvents like ethyl acetate are common in the work-up procedure. nih.govnih.gov

Purification techniques are essential to isolate the desired product from unreacted starting materials and byproducts. Short-path distillation is often used to remove excess reagents. nih.gov Column chromatography is another effective method for obtaining an analytically pure product. nih.gov For instance, a mixture of ethyl acetate and cyclohexane (B81311) has been used as an eluent for the purification of a similar phosphonoacetate. nih.gov

The table below summarizes typical reaction parameters and purification methods found in the literature for similar Michaelis-Arbuzov reactions.

| Parameter | Condition | Purpose |

| Reactants | Triethyl phosphite (B83602), Ethyl haloacetate | Formation of the desired phosphonate |

| Temperature | Elevated (e.g., reflux) or Room Temp. (with catalyst) | To drive the reaction to completion |

| Catalyst | Lewis Acids (e.g., InBr₃, ZnBr₂) | To enable reaction at lower temperatures |

| Solvent | Often neat, or high-boiling point solvent | To facilitate the reaction |

| Purification | Short-path distillation, Column chromatography | To isolate and purify the final product |

Alternative Synthetic Approaches and Precursor Chemistry

While the Michaelis-Arbuzov reaction is the most direct and widely used method, alternative strategies for the synthesis of phosphonates exist. These often involve different starting materials or reaction pathways.

One alternative involves the palladium-catalyzed reaction of alkenyl bromides with diethyl phosphite. researchgate.net Although this method produces alkenylphosphonates, it highlights the use of transition metal catalysis in C-P bond formation.

Another approach could involve the reaction of α-lithiated phosphonates with an appropriate electrophile. This method is useful for introducing further functional groups onto the phosphonate backbone.

The primary precursors for the synthesis of this compound via the Michaelis-Arbuzov reaction are:

Triethyl phosphite: The source of the diethylphosphoryl group.

Ethyl chloroacetate (B1199739) or Ethyl bromoacetate: The electrophilic partner that provides the ethyl acetate moiety.

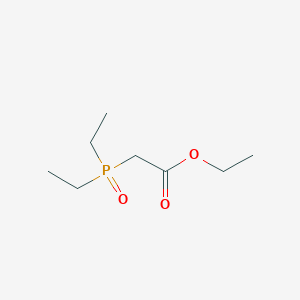

Structure

3D Structure

Properties

Molecular Formula |

C8H17O3P |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

ethyl 2-diethylphosphorylacetate |

InChI |

InChI=1S/C8H17O3P/c1-4-11-8(9)7-12(10,5-2)6-3/h4-7H2,1-3H3 |

InChI Key |

ZUSJHFGNQQEALC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CP(=O)(CC)CC |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

Common Synthetic Routes (e.g., Arbuzov Reaction)

The most prevalent and efficient method for the industrial and laboratory-scale synthesis of ethyl (diethylphosphoryl)acetate is the Michaelis-Arbuzov reaction. chembk.com This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with an α-haloester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the α-haloester, leading to the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through an SN2 mechanism where the displaced halide ion attacks one of the ethyl groups on the phosphorus, to yield the final phosphonate (B1237965) product and an ethyl halide as a byproduct.

An alternative, though less common, approach involves the reaction of diethyl phosphite with ethyl chloroacetate in the presence of a base.

| Property | Value |

| Molecular Formula | C8H17O5P |

| Molar Mass | 224.19 g/mol wikipedia.org |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 142-145 °C at 9 mmHg wikipedia.org |

| Density | 1.13 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index (n20/D) | 1.431 sigmaaldrich.com |

| Solubility | Slightly miscible with water chembk.com |

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR | δ ~4.1 (q, 4H, -OCH2CH3), ~2.9 (d, 2H, P-CH2-), ~1.2 (t, 6H, -OCH2CH3), ~1.2 (t, 3H, -COOCH2CH3) |

| ¹³C NMR | δ ~166 (C=O), ~62 (-OCH2-), ~34 (d, J(C,P) ~135 Hz, P-CH2-), ~16 (-CH3), ~14 (-CH3) |

| ³¹P NMR | δ ~20 ppm |

| IR (cm⁻¹) | ~1735 (C=O stretch), ~1250 (P=O stretch), ~1020 (P-O-C stretch) |

The Horner Wadsworth Emmons Hwe Reaction

Mechanism and Role of Ethyl (diethylphosphoryl)acetate

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone application of this compound in organic synthesis. nbinno.com The reaction commences with the deprotonation of the α-carbon of the phosphonate (B1237965) by a suitable base, such as sodium hydride, sodium ethoxide, or lithium diisopropylamide (LDA), to generate a stabilized phosphonate carbanion. wikipedia.org

This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination of a water-soluble diethyl phosphate (B84403) salt to furnish the desired alkene. The driving force for this elimination is the formation of the thermodynamically stable phosphorus-oxygen double bond in the phosphate byproduct.

Selectivity (E/Z) and Factors Influencing It

A key advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. The reaction generally favors the formation of the (E)-isomer (trans-alkene), often with high selectivity. wikipedia.org Several factors influence the E/Z selectivity:

Nature of the Carbonyl Compound: Aldehydes generally give higher E-selectivity than ketones.

Reaction Conditions: The choice of base and solvent can significantly impact the stereochemical outcome. For example, using sodium hydride in tetrahydrofuran (B95107) (THF) often provides high E-selectivity. The use of lithium or magnesium salts can also influence the selectivity. wikipedia.org

Structure of the Phosphonate: Modifications to the phosphonate reagent itself can alter the E/Z ratio.

Mechanistic Insights into the Reactivity of Ethyl Diethylphosphoryl Acetate

Generation and Reactivity of the Stabilized Phosphonate (B1237965) Carbanion

The cornerstone of the reactivity of ethyl (diethylphosphoryl)acetate is the formation of a phosphonate carbanion. This is achieved through the deprotonation of the α-carbon, which is acidic due to the presence of two electron-withdrawing groups: the phosphonate and the ester.

Deprotonation Strategies and Base Selection

The acidic nature of the α-proton in this compound allows for deprotonation by a variety of bases. wikipedia.org The choice of base is critical and is often dictated by the substrate's sensitivity and the desired reaction conditions.

Commonly employed bases include:

Sodium hydride (NaH): A strong, non-nucleophilic base that is frequently used to ensure complete and irreversible deprotonation.

Sodium ethoxide (NaOEt): A strong base that can be generated in situ or used as a solution. numberanalytics.com

Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base suitable for this transformation.

Butyllithium (BuLi): A very strong base, typically used when weaker bases are ineffective. organic-chemistry.org

Lithium diisopropylamide (LDA): A strong, non-nucleophilic base often used at low temperatures.

For substrates that are sensitive to strong bases, milder conditions have been developed. These often involve the use of weaker bases in conjunction with additives that promote the reaction.

| Base | Typical Solvent | Characteristics |

| Sodium Hydride (NaH) | THF, DMF | Strong, irreversible deprotonation |

| Sodium Ethoxide (NaOEt) | Ethanol, THF | Strong base |

| Potassium tert-butoxide (KOtBu) | THF, t-Butanol | Strong, sterically hindered base |

| Butyllithium (BuLi) | THF, Hexanes | Very strong base |

| Lithium diisopropylamide (LDA) | THF | Strong, non-nucleophilic, hindered |

Comparative Nucleophilicity and Basicity

The carbanion generated from this compound is a stabilized nucleophile. In contrast to the highly reactive and basic unstabilized ylides used in the Wittig reaction, this phosphonate-stabilized carbanion is more nucleophilic but less basic. wikipedia.org

Nucleophilicity refers to the kinetic ability of a species to donate its electron pair to an electrophilic carbon. ochemtutor.commasterorganicchemistry.com The phosphonate carbanion is a potent nucleophile, readily attacking a wide range of aldehydes and even less reactive ketones. nrochemistry.com

Basicity is a thermodynamic measure of a species' ability to accept a proton. ochemtutor.commasterorganicchemistry.com The delocalization of the negative charge onto the phosphonate and ester groups significantly reduces the basicity of the carbanion compared to unstabilized carbanions. This lower basicity is advantageous as it minimizes side reactions such as enolization of the carbonyl substrate.

The balance between nucleophilicity and basicity makes this compound a versatile reagent, compatible with a broader scope of substrates than its more basic Wittig counterparts.

The Horner-Wadsworth-Emmons (HWE) Reaction: Core Transformation

The HWE reaction is the quintessential application of this compound, providing a reliable method for the synthesis of α,β-unsaturated esters.

Detailed Reaction Mechanism: Nucleophilic Addition and Elimination Pathways

The mechanism of the HWE reaction using this compound proceeds through a two-step sequence:

Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate, a diastereomeric mixture of β-alkoxyphosphonates. numberanalytics.comwikipedia.org

Elimination: The intermediate then undergoes an intramolecular elimination to form the alkene and a water-soluble phosphate (B84403) byproduct. This step is thought to proceed via an oxaphosphetane intermediate, similar to the Wittig reaction. The formation of the stable phosphate drives the reaction to completion. nrochemistry.comalfa-chemistry.com The stereochemical outcome of the reaction is determined at this stage.

Stereochemical Outcomes: Predominant E-Alkene Formation and Factors Influencing Stereoselectivity

A defining feature of the HWE reaction with stabilized phosphonates like this compound is its high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com This selectivity is a consequence of thermodynamic control in the elimination step.

Several factors influence the (E)/(Z) ratio of the resulting alkene:

Nature of the Substrate: Aldehydes generally exhibit higher (E)-selectivity than ketones. Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes. wikipedia.org

Reaction Temperature: Higher reaction temperatures can lead to increased (E)-selectivity by allowing for equilibration of the intermediates to the more stable trans-adduct.

Cation Effects: The choice of metal counterion from the base can influence stereoselectivity.

Steric Hindrance: Increased steric bulk on either the phosphonate or the carbonyl substrate can impact the stereochemical outcome.

| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 25 | >95:5 |

| Cyclohexanecarboxaldehyde | NaOEt | Ethanol | 25 | ~90:10 |

| Isobutyraldehyde | KOtBu | THF | 0 | ~85:15 |

Modified HWE Conditions for Substrate Diversity (e.g., Masamune-Roush Conditions)

To accommodate base-sensitive substrates and to enhance stereoselectivity, several modified HWE conditions have been developed. The Masamune-Roush conditions are a notable example, employing a mixture of lithium chloride (LiCl) and a mild, non-nucleophilic amine base, such as 1,8-diazabicycloundec-7-ene (DBU), in acetonitrile (B52724). enamine.net

The role of LiCl is to facilitate the reaction by coordinating with the phosphate intermediate, promoting its elimination. DBU serves as a sufficiently strong base to deprotonate the phosphonate without causing degradation of sensitive functional groups in the substrate. These conditions have proven effective for a wide array of substrates, including those prone to epimerization or other base-catalyzed side reactions. nrochemistry.comenamine.net

Novel Cyclization Reactions

The reaction of diazo derivatives of this compound, specifically ethyl 2-diazo-2-diethoxyphosphorylacetate, with various substrates in the presence of copper catalysts can lead to the formation of unique cyclic structures. While the direct formation of oxaphosphiranes is a specialized and less commonly documented reaction pathway, the underlying principle involves the generation of a copper carbenoid intermediate. This highly reactive species can then engage in intramolecular or intermolecular reactions.

The preparation of the necessary precursor, ethyl 2-diazo-2-diethoxyphosphorylacetate, is typically achieved through a diazo transfer reaction from this compound using a sulfonyl azide (B81097), such as toluene-p-sulfonyl azide or 4-acetamidobenzenesulfonyl azide. psu.eduorgsyn.org The choice of base for this transformation is critical, with sodium hydride being a reliable option. orgsyn.org

Once the diazo compound is formed, its decomposition by a copper catalyst, such as copper(II) sulfate (B86663) or copper(I) triflate, generates a copper carbene. This intermediate is electrophilic and can react with nucleophilic centers. In the context of oxaphosphirane formation, this would involve an intramolecular attack of the phosphoryl oxygen onto the carbenoid carbon. However, this specific cyclization is not a major reported pathway, with intermolecular reactions being more prevalent. For instance, copper-catalyzed reactions of ethyl diazoacetate with allylamines primarily result in the insertion of the ethoxycarbonylcarbene into C-H bonds. researchgate.net

The reactivity and product distribution in these copper-catalyzed reactions are influenced by the ligands associated with the copper center. Weakly coordinating ligands tend to favor carbenoid-type reactivity. researchgate.net

A significant divergence in reactivity is observed when comparing copper carbenoids to rhodium carbenoids derived from ethyl 2-diazo-2-diethoxyphosphorylacetate. nih.govsigmaaldrich.com While both copper and rhodium complexes catalyze the decomposition of diazo compounds, rhodium(II) catalysts, particularly rhodium(II) acetate (B1210297), are exceptionally effective at promoting C-H insertion reactions. psu.eduresearchgate.netcaltech.edu

In rhodium-catalyzed reactions, the intermediate is a rhodium carbenoid. This species readily undergoes insertion into N-H bonds of various compounds like carbamates, amides, ureas, and anilines to produce N-substituted 2-amino-2-diethoxyphosphorylacetates in good yields. psu.edu This provides a straightforward, two-step method to synthesize a range of N-substituted α-phosphorylglycines starting from this compound. psu.edu

The general mechanism for C-H insertion involves the interaction of the carbenoid's empty p-orbital with the σ-orbital of the C-H bond. caltech.educaltech.edu This can proceed through a concerted, nonsynchronous three-center transition state where hydride transfer may precede C-C bond formation. illinois.edu The electrophilicity of the carbenoid, which can be tuned by the ligands on the rhodium catalyst, is a key factor in the efficiency of the insertion. caltech.edu

In contrast to the frequent C-H insertion seen with rhodium catalysts, copper-catalyzed reactions often lead to other products, such as cyclopropanation, especially with olefins. researchgate.netresearchgate.net The choice between C-H insertion and cyclopropanation is highly dependent on the metal catalyst, its ligands, and the substituents on the diazo compound. researchgate.net For instance, the reaction of ethyl diazoacetate with cyclohexene (B86901) using a rhodium catalyst can yield a significant amount of the allylic C-H insertion product, whereas copper catalysts might favor cyclopropanation. researchgate.net

Table 1: Comparative Reactivity of Copper and Rhodium Carbenoids

| Catalyst Family | Predominant Reaction Pathway with Diazo Phosphonates | Typical Substrates | Mechanistic Feature |

|---|---|---|---|

| Copper | Cyclopropanation, Borderline C-H Insertion researchgate.netresearchgate.net | Olefins, Allylamines researchgate.net | Reactivity influenced by ligand strength researchgate.net |

| Rhodium(II) | C-H and N-H Insertion psu.educaltech.edu | Alkanes, Amines, Amides, Alcohols psu.eduresearchgate.net | Forms electrophilic metal carbenoid, often proceeding via a concerted transition state caltech.educaltech.edu |

Rearrangement Processes Involving Phosphonate Moieties

The phosphonate-phosphate rearrangement is a significant isomerization reaction observed in α-hydroxyphosphonates that possess electron-withdrawing groups on the α-carbon. researchgate.net This rearrangement involves the migration of the phosphoryl group from the carbon to the adjacent oxygen atom, converting an α-hydroxyphosphonate into a phosphate ester.

This transformation is typically facilitated by a base. The general mechanism begins with the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by the intramolecular nucleophilic attack of the oxygen onto the phosphorus atom, leading to a pentacoordinate phosphate intermediate. Subsequent cleavage of the P-C bond results in the formation of a carbanion and the final phosphate product. The stability of the resulting carbanion, due to the presence of electron-withdrawing groups like the ester moiety in this compound derivatives, is a crucial driving force for this rearrangement. researchgate.net

This rearrangement serves as a powerful synthetic tool, as it can reverse the polarity of the carbonyl group, a concept known as "umpolung". nih.gov For example, acylphosphonates, which can be derived from this compound, can undergo this rearrangement to generate acyl anion equivalents, which are valuable intermediates in reactions like the cross-benzoin reaction. nih.gov

The phosphonate-phosphate rearrangement is predominantly described by a polar, ionic mechanism. researchgate.net The process is initiated by a base, proceeds through an anionic pentacoordinate intermediate, and is driven by the formation of a stabilized carbanion. This pathway is well-supported for α-hydroxyphosphonates bearing carbanion-stabilizing groups. researchgate.net

However, in the broader context of organophosphorus chemistry, rearrangement and fragmentation reactions involving phosphorus can also proceed through radical pathways. Phosphoranyl radicals can be generated, for instance, through photoredox catalysis. nih.gov These radical species can undergo fragmentation through α- or β-scission.

α-scission results in a substitution reaction at the phosphorus center. nih.gov

β-scission leads to the formation of a phosphine (B1218219) oxide or phosphate and a new radical species. nih.gov

While the classic base-mediated phosphonate-phosphate rearrangement of α-hydroxyphosphonates is considered polar, it is conceivable that under specific conditions (e.g., photochemical initiation), radical pathways could be accessed for related transformations. The reactivity of phosphoranyl radicals has been extensively studied, and their fragmentation pathways are well-documented. nih.gov For example, a radical generated on a carbon adjacent to the phosphorus atom could trigger a rearrangement. However, for the typical base-catalyzed phosphonate-phosphate rearrangement, the polar mechanism remains the accepted and dominant pathway.

Other Significant Reactivity Patterns

Beyond cyclizations and rearrangements, the most prominent reactivity pattern of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The methylene (B1212753) proton (CH₂) adjacent to both the phosphonate and the carbonyl group is acidic and can be readily abstracted by a base, such as sodium hydride or sodium ethoxide, to form a stabilized phosphonate carbanion. wikipedia.orgyoutube.com

This carbanion is a potent nucleophile that reacts with aldehydes and ketones to form, after elimination of a phosphate salt, an alkene. A key feature of the HWE reaction using reagents like this compound is its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.org

Table 2: Horner-Wadsworth-Emmons Reaction Summary

| Reactant | Base | Intermediate | Product | Stereoselectivity |

|---|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Stabilized Phosphonate Carbanion | α,β-Unsaturated Ester | Predominantly (E)-alkene wikipedia.org |

| Aldehyde or Ketone |

Additionally, silicon-based reagents can be used to activate ethyl (trimethylsilyl)acetate for addition reactions to aldehydes and ketones, yielding β-hydroxy esters or, after elimination, α,β-unsaturated esters. rcsi.com This highlights another facet of the reactivity centered around the activated methylene group of acetate derivatives.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base. thieme-connect.dersc.org In the case of this compound, the molecule possesses an active methylene group flanked by two electron-withdrawing groups: an ester and a phosphoryl group. These groups increase the acidity of the α-protons, facilitating the formation of a carbanion intermediate.

The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:

Carbanion Formation: A weak base, such as an amine, abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester group, and the phosphoryl oxygen.

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base catalyst, yielding a β-hydroxy phosphonate ester.

Dehydration: The β-hydroxy phosphonate ester undergoes dehydration, typically under the reaction conditions, to afford the final α,β-unsaturated product. This elimination step is often the driving force for the reaction.

The reactivity in Knoevenagel condensations is significantly influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones. pressbooks.pub The choice of catalyst and solvent also plays a crucial role in the reaction's efficiency and outcome. pressbooks.pub While specific studies detailing the stereoselectivity of Knoevenagel condensations with this compound are not abundant in the provided search results, the geometry of the resulting α,β-unsaturated product is a critical aspect of this reaction.

Michael-Type Additions

The carbanion generated from this compound can also participate in Michael-type additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of a wide array of functionalized molecules. nih.gov

The mechanism of the Michael-type addition involving this compound can be outlined as follows:

Carbanion Formation: As in the Knoevenagel condensation, a base is used to deprotonate the α-carbon of this compound, generating the corresponding carbanion.

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor), which is rendered electrophilic by the electron-withdrawing nature of the conjugated carbonyl group. libretexts.org This leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a proton source added during workup, to yield the final Michael adduct.

The success of the Michael addition depends on the nature of both the Michael donor (the this compound carbanion) and the Michael acceptor. Common acceptors include α,β-unsaturated ketones (enones), esters, nitriles, and sulfones. masterorganicchemistry.com The stereochemical outcome of the Michael addition, which can generate new stereocenters, is a subject of significant research, with the potential for both diastereoselective and enantioselective transformations. nih.gov While the provided search results offer a general overview of Michael additions, specific examples and detailed mechanistic studies involving this compound as the donor are needed for a more comprehensive understanding.

Diazo Transfer Reactions from Carbanions

Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis. These reactions involve the transfer of a diazo group (N₂) from a diazo transfer reagent to an active methylene compound. The carbanion of this compound is a suitable precursor for such transformations.

The mechanism of the diazo transfer reaction from the carbanion of this compound generally involves:

Carbanion Formation: A base is used to deprotonate this compound to form the corresponding carbanion.

Nucleophilic Attack: The carbanion attacks the terminal nitrogen atom of the diazo transfer reagent, which is typically a sulfonyl azide such as tosyl azide or mesyl azide.

Intermediate Formation and Decomposition: This attack leads to the formation of a triazene (B1217601) intermediate. This intermediate is unstable and fragments, typically through a concerted or stepwise mechanism, to yield the desired diazo compound, ethyl (diethylphosphoryl)diazoacetate, and the sulfonamide byproduct.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Stereodefined Olefins

The controlled synthesis of olefins with specific stereochemistry (E/Z isomerism) is a cornerstone of organic synthesis, as the geometric arrangement of substituents can profoundly influence the biological activity and material properties of a molecule. Ethyl (diethylphosphoryl)acetate is a key player in this field, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. nbinno.comwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, and it represents a primary application of this compound. nbinno.com In this reaction, the phosphonate (B1237965) carbanion, generated by treating this compound with a base, reacts with aldehydes or ketones to form an α,β-unsaturated ester. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer (trans-alkene). nbinno.comwikipedia.org This selectivity is a key feature that makes the reagent invaluable for synthesizing complex organic molecules where precise control of geometry is crucial. nbinno.com

The general HWE reaction using this compound proceeds as follows:

Deprotonation: The acidic α-proton of this compound is removed by a base (e.g., sodium hydride, potassium carbonate, or triethylamine (B128534) with lithium or magnesium salts) to form a stabilized phosphonate anion. wikipedia.org

Nucleophilic Addition: The phosphonate anion attacks the carbonyl carbon of an aldehyde or ketone, forming a key intermediate.

Elimination: This intermediate collapses, eliminating a water-soluble diethyl phosphate (B84403) salt and forming the alkene.

Research has demonstrated various conditions to optimize the synthesis of α,β-unsaturated esters. For instance, a mild, E-stereoselective one-pot synthesis of β-phosphoroxylated α,β-unsaturated esters has been developed using triethylamine as a catalyst. nih.gov Another approach, the modified Julia olefination, uses reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate as an alternative to the HWE reaction, yielding (E)-alkenes with high stereoselectivity from aryl and branched aliphatic aldehydes. organic-chemistry.org

Table 1: Comparison of Reagents for α,β-Unsaturated Ester Synthesis

| Reagent/Method | Typical Substrate | Stereoselectivity | Key Features |

| This compound (HWE) | Aldehydes, Ketones | High (E)-selectivity nbinno.comwikipedia.org | Forms water-soluble phosphate byproduct, easy purification. wikipedia.org |

| Ethyl (benzothiazol-2-ylsulfonyl)acetate (Julia) | Aldehydes | High (E)-selectivity for aryl/branched aldehydes; (Z)-selectivity for straight-chain aldehydes. organic-chemistry.org | Mild reaction conditions using DBU as a base. organic-chemistry.org |

| Ethyl 2-(trimethylsilyl)acetate | Aldehydes, Ketones | Can be controlled to yield β-hydroxy esters or α,β-unsaturated esters. rcsi.com | Requires specific activators (e.g., Bu4NOAc, Bu4NOTMS) for selective reaction. rcsi.com |

Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a valuable building block for constructing a variety of these ring systems.

Coumarins are a class of benzopyrones known for their significant biological activities, including anticancer and anticoagulant properties. nih.govgaacademy.org this compound is instrumental in synthesizing 3-phosphonocoumarins. The most common method is the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with this compound under basic conditions. nih.gov

The reaction involves the condensation of the activated methylene (B1212753) group of the phosphonate with the aldehyde group of salicylaldehyde, followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system. Various catalytic systems have been employed to improve yields and reaction conditions, including titanium tetrachloride/pyridine and piperidine (B6355638) acetate (B1210297)/β-alanine. nih.gov

Furthermore, direct C-H functionalization methods have emerged as an atom-economical route. For example, the reaction of coumarin with diethylphosphite in the presence of manganese(III) acetate yields 3-diethylphosphonocoumarin through a regioselective α-phosphonation. nih.gov These phosphonocoumarins are not only interesting in their own right but also serve as precursors for other bioactive molecules. nih.gov

Pyrazoles and their partially saturated pyrazoline analogues are five-membered heterocyclic compounds with a wide range of applications in medicinal and agricultural chemistry. researchgate.net this compound can be involved in the synthesis of these structures. A facile one-pot procedure for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. researchgate.net This reaction, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds with excellent regioselectivity through a domino sequence of cycloaddition followed by water elimination. researchgate.net

Role in Multi-Component and Tandem Reaction Sequences

The versatility of this compound extends to its use in complex reaction cascades that build molecular complexity in a single pot. Its applications have been noted in tandem reactions such as Tsuji-Trost type allylic alkylations and intramolecular Heck-type cyclizations. nbinno.com These processes leverage the reactivity of the phosphonate to create multiple bonds and ring systems in a highly efficient manner. For example, a tandem reaction involving ethyl α-(per(poly)fluoroalkyl)acetates with allylic alcohols demonstrates a convenient synthesis of more complex ester derivatives, highlighting the potential for similar tandem sequences with this compound. figshare.com

Precursor for Functionally Specialized Compounds

Beyond its direct use in olefination and cyclization reactions, this compound is a precursor for other functionally specialized compounds. A key transformation is its use in the preparation of β-keto phosphonates. nbinno.com This is typically achieved through acylation with carboxylic acid chlorides, followed by decarbethoxylation. nbinno.com These resulting β-keto phosphonates are themselves valuable synthetic intermediates, for example, in the synthesis of substituted alkynes or other complex heterocyclic systems. The ability to readily convert this compound into these other reactive species underscores its role as a foundational building block in the synthesis of fine chemicals and active pharmaceutical ingredients. nbinno.comnih.gov

Synthesis of Nucleotide Analogues

The synthesis of nucleotide analogues is a significant area of medicinal chemistry, driven by the search for new antiviral and antitumor agents. nih.gov Phosphonate nucleotide analogues, where a non-hydrolyzable phosphonate group replaces the more labile phosphate ester linkage, are of particular interest due to their enhanced stability. This compound serves as a key building block in the construction of these modified nucleotides.

One common strategy involves the synthesis of acyclic nucleoside phosphonates. nih.gov In this approach, a heterocyclic base (such as a purine (B94841) or pyrimidine) is condensed with a precursor containing the aliphatic chain and the phosphonate group. nih.gov For instance, N-2-(phosphonomethoxy)ethyl (PME) derivatives are synthesized from dialkyl 2-(chloroethoxy)methylphosphonates, which can be prepared through multi-step syntheses starting from reagents like this compound. nih.gov

Another approach focuses on creating phosphonate analogues of ribose-1-phosphate (B8699412) and its derivatives. beilstein-journals.org These syntheses aim to produce compounds that can act as inhibitors for enzymes involved in key metabolic pathways. beilstein-journals.org The core of this strategy is the replacement of the anomeric phosphate oxygen with a methylene group, creating a stable C-P bond. beilstein-journals.org While not a direct reaction of this compound, the fundamental phosphonate chemistry is central.

Furthermore, isopolar phosphonate analogues of ATP and GTP have been synthesized where the P,γ-bridging oxygen is replaced by groups like difluoromethylene. psu.edu These analogues are crucial for studying the metal binding characteristics and enzymatic interactions of nucleotides. psu.edu The synthesis of such complex molecules often relies on the condensation of a modified phosphonic acid with a nucleoside phosphoromorpholidate. psu.edu The required phosphonic acid derivatives can be constructed using C-P bond formation strategies where this compound is a potential starting material for creating the necessary phosphonate-containing fragments.

The following table summarizes the types of nucleotide analogues synthesized using phosphonate chemistry:

| Analogue Type | Key Structural Feature | Therapeutic/Research Target | Reference |

| Acyclic Nucleoside Phosphonates | Flexible phosphonomethoxyalkyl side chain | Antiviral, Antitumor | nih.govnih.gov |

| Ribose-1-Phosphate Analogues | Methylene group replaces anomeric phosphate oxygen | Enzyme Inhibition (e.g., in fluorometabolism) | beilstein-journals.org |

| Isopolar ATP/GTP Analogues | Halogenated methylene bridge replaces P,γ-oxygen | Study of metal binding and enzyme mechanisms | psu.edu |

| Threosyl-2'-fluoro-5'-deoxyphosphonic acid analogues | Modified sugar moiety with a phosphonate group | Antiviral agents | chosun.ac.kr |

Preparation of Perfluorinated α,β-Unsaturated Sulfonic Esters

The synthesis of perfluorinated α,β-unsaturated sulfonic esters is crucial for the development of advanced polymer materials, particularly for applications like proton exchange membranes (PEMs) in fuel cells. nih.govresearchgate.net A significant synthetic route to these monomers is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction. nih.govresearchgate.net This reaction utilizes a phosphonate-stabilized carbanion to create a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgwikipedia.org

In a key strategy, ethyl diethylphosphoryl methanesulfonate (B1217627) is condensed with a perfluorinated aldehyde. nih.gov This approach has been successfully applied to produce both perfluoroaryl and perfluoroalkyl sulfonyl esters. nih.gov The reaction proceeds by generating a carbanion from the phosphonate ester, which then attacks the carbonyl group of the perfluorinated aldehyde. The subsequent elimination of a phosphate byproduct yields the desired α,β-unsaturated sulfonic ester. wikipedia.orgorganic-chemistry.org

The general scheme for this Wittig-Horner reaction is as follows:

Scheme 1: Wittig-Horner Synthesis of Perfluorinated α,β-Unsaturated Sulfonic Esters

Where R_f represents a perfluorinated alkyl or aryl group.

This method has proven more effective than other strategies like organometallic cross-coupling, which often suffer from low yields and difficult product isolation. nih.gov The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, providing good stereoselectivity. wikipedia.org

The following table provides examples of perfluorinated aldehydes used in this synthesis:

| Perfluorinated Aldehyde | Resulting Unsaturated Sulfonic Ester | Yield | Reference |

| Pentafluorobenzaldehyde | Ethyl 2-(pentafluorophenyl)ethenesulfonate | Moderate to Good | nih.govresearchgate.net |

| 2,2,3,3,4,4,4-Heptafluorobutanal | Ethyl 2-(heptafluoropropyl)ethenesulfonate | Moderate to Good | nih.govresearchgate.net |

The synthesis of related unsaturated sulfonyl fluorides has also been explored using similar olefination strategies, highlighting the versatility of this approach for creating fluorinated monomers. nih.gov

Derivatization for Surface Tethers in Energy Harvesting Technologies

In the field of energy harvesting, particularly in dye-sensitized solar cells (DSSCs), the effective anchoring of sensitizer (B1316253) dyes to the semiconductor surface is critical for efficient charge transfer. Phosphonic acid groups are highly effective anchors due to their strong binding to metal oxide semiconductors like NiO and TiO2. This compound is a versatile precursor for introducing these phosphonate tethers onto organic dye molecules.

The typical synthetic route involves a multi-step process where the this compound is first modified and then coupled to the chromophore scaffold. The resulting diethyl phosphonate ester is then hydrolyzed to the corresponding phosphonic acid. This phosphonic acid group serves as the tether to the semiconductor surface.

Research has shown that organic dyes bearing phosphonic acid anchoring groups can perform comparably to their carboxylic acid counterparts in p-type DSSCs. For example, a phosphonic acid analogue of the P1 benchmark dye, synthesized using phosphonate chemistry, exhibited similar absorption spectra and photoconversion efficiencies.

The following table compares the performance of a phosphonic acid-anchored dye (PP1) with its carboxylic acid analogue (P1) in a p-type DSSC:

| Parameter | PP1 (Phosphonic Acid Anchor) | P1 (Carboxylic Acid Anchor) |

| Short-Circuit Current Density (JSC) | 1.11 - 1.45 mA cm⁻² | 1.55 - 1.80 mA cm⁻² |

| Open-Circuit Voltage (VOC) | 119 - 143 mV | 117 - 130 mV |

| Photoconversion Efficiency (PCE) | 0.054 - 0.069% | 0.065 - 0.079% |

The design and synthesis of novel near-infrared (NIR) dyes with phosphonic acid derivative anchoring groups are also being actively pursued to create more stable and efficient DSSCs. These efforts highlight the importance of phosphonate chemistry, for which this compound is a fundamental starting material, in advancing energy harvesting technologies.

Application in Active Ester Formulations for Amidation Reactions

While this compound is most renowned for its use in the Horner-Wadsworth-Emmons olefination, its ester functionality can also be exploited in amidation reactions. The direct conversion of esters to amides is a fundamentally important transformation in organic synthesis for the creation of peptides and other complex molecules. mdpi.com

The ester group in this compound can be converted to an amide through various catalytic methods. These reactions typically involve the activation of the ester, or the amine, to facilitate the nucleophilic attack of the amine on the ester carbonyl. For instance, iron(III) chloride has been shown to be an effective catalyst for the direct amidation of esters, including ethyl acetate, under solvent-free conditions. nih.gov Such methods can be applied to this compound, allowing for the synthesis of phosphonoacetamides.

The general reaction is as follows:

Scheme 2: Direct Amidation of this compound

Where R1 and R2 can be hydrogen or organic substituents.

These resulting phosphonoacetamides are valuable intermediates. For example, N-substituted phosphonoacetamides can participate in intramolecular Horner-Wadsworth-Emmons reactions to synthesize cyclic structures like pyrrolidinones and pyridines. researchgate.net

The following table outlines some catalytic systems used for the direct amidation of esters, which are applicable to this compound:

| Catalyst/Reagent System | Amine Scope | Key Features | Reference |

| Iron(III) Chloride (FeCl3) | Primary and secondary amines | Solvent-free conditions, good yields | nih.gov |

| Lanthanide Tris(amide) Complexes | Primary and secondary anilines | Improved yields for less reactive amines | mdpi.com |

| Triphenylphosphine/N-chlorophthalimide | Primary and secondary amines | In situ generation of reactive phosphonium (B103445) species | acs.org |

| Potassium tert-butoxide (KOtBu) | Wide range of amines | Mechanochemical (solvent-free) conditions | mdpi.com |

This application demonstrates the utility of this compound not just as a source of a phosphonate carbanion for C=C bond formation, but also as a substrate for C-N bond formation, expanding its role as a versatile building block in organic synthesis.

Advanced Research Directions and Computational Studies

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms that are often challenging to observe experimentally. For reactions involving esters like ethyl (diethylphosphoryl)acetate, first-principles calculations, particularly Density Functional Theory (DFT), are employed to model reaction pathways, characterize transition states, and predict kinetic parameters.

Theoretical studies on the hydrolysis of related esters, such as ethyl acetate (B1210297), have provided a foundational understanding of the conformational effects on activation energy. nih.gov Research has shown that different conformers of the ester can lead to a significant range of activation energies for hydrolysis. nih.govukm.my For instance, first-principles studies focusing on the neutral hydrolysis of ethyl acetate and its analogs have demonstrated that the gauche conformer exhibits a lower activation energy compared to the trans conformer. nih.gov These computational models consider factors like long-range interactions and the surrounding solvent effects, often using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

The investigation of transition states is a key aspect of these theoretical studies. For a reaction to proceed, reactants must pass through a high-energy transition state. Computational methods can optimize the geometry of these transient structures. In the neutral hydrolysis of ethyl acetate, for example, all successful calculation methods agree that the transition state involves the elongation of the C1-O2 and O3-H1 bonds, indicating the initial stages of bond breaking. ukm.my

Mechanistic investigations using DFT have also been applied to catalyzed reactions. A study on the hydrolysis of ethyl acetate catalyzed by an aqueous molybdocene complex, [Cp2Mo(OH)(OH2)]+, revealed a multi-step mechanism. nih.gov The calculations, which included explicit water molecules, were crucial in confirming that the intramolecular hydroxo ligand attack is the preferred pathway. nih.gov The study identified the cleavage of the tetrahedral intermediate as the rate-determining step, with a calculated Gibbs energy barrier that closely matched experimental data. nih.gov Such studies highlight the predictive power of computational chemistry in understanding and refining catalytic processes involving ester functionalities.

Table 1: Computational Methods in Ester Reaction Analysis

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Studying neutral hydrolysis of ethyl acetate analogs. ukm.my | Confirmed that conformational effects on activation energy are not due to calculation errors (BSIE). ukm.my |

| First-principles calculations with PCM | Investigating conformational effects on activation energy in hydrolysis. nih.gov | Gauche conformers have lower activation energy than trans conformers; halogen atoms also lower the activation energy. nih.gov |

Development of Enantioselective Variants and Catalytic Systems

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. This has driven the development of enantioselective reactions and the catalytic systems that enable them. For substrates like this compound, research focuses on creating chiral environments that can differentiate between prochiral faces or groups, leading to the preferential formation of one enantiomer.

While specific enantioselective variants of the Horner-Wadsworth-Emmons reaction using chiral phosphonates are a subject of ongoing research, broader strategies in asymmetric catalysis offer valuable insights. Chiral phosphoric acids (CPAs), for example, have emerged as powerful catalysts for a wide range of enantioselective transformations. snnu.edu.cn These catalysts have been successfully used in the atroposelective acylation of diamines to synthesize C-O axially chiral diaryl ethers with excellent yields and high enantioselectivities. snnu.edu.cn The mechanism, often elucidated with the help of DFT calculations, involves the formation of a well-organized, hydrogen-bonded transition state that dictates the stereochemical outcome. snnu.edu.cn

Another approach involves the use of metal-based chiral catalysts. A novel method for the asymmetric synthesis of vicinal diols utilizes a dinuclear Mg-catalyzed asymmetric addition of ethyl diazoacetate to various aldehydes. nih.gov This strategy achieves high yield, diastereoselectivity, and chirality transfer, demonstrating the potential of well-designed catalytic systems to control stereochemistry in reactions involving ethyl acetate derivatives. nih.gov The development of such catalytic systems for reactions with this compound could open new avenues for synthesizing optically active organophosphorus compounds.

The principles of asymmetric catalysis are also applied in the total synthesis of complex natural products. For instance, the enantioselective synthesis of (−)-acetylapoaranotin was achieved using a strategy where the absolute stereochemistry of the amino ester building blocks was established through catalytic asymmetric (1,3)-dipolar cycloaddition reactions. nih.gov These examples underscore the importance of developing novel catalytic systems to achieve high levels of stereocontrol.

Table 2: Examples of Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Reaction Type | Substrate/Reagent Example | Key Outcome |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Atroposelective desymmetric acylation. snnu.edu.cn | Prochiral diamines and achiral azlactones. snnu.edu.cn | Synthesis of C-O axially chiral diaryl ethers with up to >99.5:0.5 er. snnu.edu.cn |

| Dinuclear Mg-catalyst | Asymmetric addition to aldehydes. nih.gov | Ethyl diazoacetate and various aldehydes. nih.gov | High yield and diastereoselective synthesis of vicinal diols. nih.gov |

Exploration of Sustainable and Green Chemical Syntheses and Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis and application of chemicals. nih.govjetir.org Research in this area focuses on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govmlsu.ac.in

This compound and its parent ester, ethyl acetate, are central to this movement. Ethyl acetate is widely regarded as a "green solvent" due to its low toxicity, biodegradability, and the potential for its production from renewable resources. slchemtech.com Microorganisms in soil and water can metabolize ethyl acetate into carbon dioxide and water, reducing its persistence in the environment. slchemtech.com

A significant advancement in sustainable chemistry is the production of ethyl acetate from bioethanol, a renewable feedstock derived from biomass. chemistryforsustainability.org This provides a sustainable alternative to traditional production methods that rely on non-renewable fossil fuels. chemistryforsustainability.org The process can also be more energy-efficient; for instance, one method uses a solid-state catalyst and generates hydrogen gas as a byproduct, which can be used to power the facility. chemistryforsustainability.org The direct synthesis of ethyl acetate from ethanol is also being explored through dehydrogenative and oxidative routes using various catalysts. nacatsoc.org

The choice of solvent is a major focus in green chemistry, as solvents can account for a large portion of the waste generated in chemical production. nih.gov The use of ethyl acetate as a solvent in polymer synthesis is one such application. For example, the polymerization of 2-ethyl-2-oxazoline, a process traditionally carried out in acetonitrile (B52724) or chlorobenzene, has been successfully demonstrated in ethyl acetate. rsc.org This switch to a greener solvent represents a significant improvement in terms of environmental impact and pharmaceutical compatibility. rsc.org

Green chemistry principles also guide the optimization of chemical processes to reduce waste and energy consumption. Process chemistry and green chemistry share common goals of generating less waste, minimizing material and energy use, and operating under safer conditions. acs.org By carefully selecting reagents, solvents, and reaction conditions, pharmaceutical and chemical manufacturing processes can become significantly greener, often leading to cost savings as well. acs.org

Table 3: Green Chemistry Approaches Related to Ethyl Acetate

| Green Chemistry Principle | Application/Research Area | Example |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of ethyl acetate. chemistryforsustainability.org | Production from bioethanol as a sustainable alternative to fossil fuel-based methods. chemistryforsustainability.org |

| Use of Safer Solvents | Polymer synthesis. rsc.org | Replacing acetonitrile and chlorobenzene with ethyl acetate for the polymerization of 2-ethyl-2-oxazoline. rsc.org |

| Waste Prevention | Process optimization in pharmaceutical manufacturing. acs.org | Improving reaction conditions to increase yield and reduce the E-factor (kg of waste per kg of product). acs.org |

Analytical Methodologies for Structural Elucidation and Mechanistic Characterization

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl (diethylphosphoryl)acetate, offering insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectra each provide specific details about the molecule's framework.

In ¹H NMR analysis, the chemical environment of each proton is revealed. For this compound, the spectrum typically displays distinct signals corresponding to the ethyl ester and diethyl phosphonate (B1237965) moieties. For example, the methylene (B1212753) protons (CH₂) of the ethyl ester appear at a chemical shift of approximately 4.19 ppm, while the methylene protons of the diethyl phosphonate group are observed around 2.97 ppm. The methyl protons (CH₃) of the ethyl groups give rise to signals at about 1.36 ppm and 1.30 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While specific data for this compound can be sourced from spectral databases, related phosphonate structures show characteristic signals for the carbonyl carbon, the methylene carbons adjacent to oxygen and phosphorus, and the terminal methyl carbons. For instance, in a ¹³C-labeled version of the compound, the labeled methylene carbon (¹³CH₂) attached to the phosphorus atom is a key focus.

³¹P NMR is particularly informative for phosphorus-containing compounds. It provides a single peak for this compound, and its chemical shift is indicative of the +5 oxidation state of the phosphorus atom. The precise chemical shift can be compared against standards for confirmation.

Interactive Data Table: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 4.19 | Quartet | O-CH₂ -CH₃ (ester) |

| ¹H | 2.97 | Doublet | P-CH₂ -C=O |

| ¹H | 1.36 | Triplet | O-CH₂-CH₃ (ester) |

| ¹H | 1.30 | Triplet | P-O-CH₂-CH₃ |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.19 g/mol ). wikipedia.org Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The PubChem database indicates a GC-MS entry from NIST with a top peak at m/z 123. nih.gov Further fragmentation analysis through MS2 of the [M+H]⁺ ion (m/z 225.0886) reveals prominent fragment ions at m/z 104.9736, 80.9736, and 122.9842. nih.gov The fragmentation of esters often involves cleavage adjacent to the carbonyl group, which can help in rationalizing the observed fragment ions. libretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| Ion Type | Precursor m/z | Fragment m/z | Putative Assignment |

| [M+H]⁺ (MS2) | 225.0886 | 122.9842 | [Fragment] |

| [M+H]⁺ (MS2) | 225.0886 | 104.9736 | [Fragment] |

| [M+H]⁺ (MS2) | 225.0886 | 80.9736 | [Fragment] |

| GC-MS (EI) | 224 | 123 | [Fragment] |

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~2975 - 2845 | C-H (alkane) | Stretch |

| ~1750 - 1735 | C=O (ester) | Stretch |

| ~1300 - 1200 | P=O (phosphonate) | Stretch |

| ~1250 - 1230 | C-O (ester) | Stretch |

Chromatographic Methods for Product Isolation and Analysis (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of reactions that synthesize or consume this compound. libretexts.org It is also used to identify suitable solvent systems for larger-scale column chromatography. For phosphonates, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. nih.gov The mobile phase is typically a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). sigmaaldrich.com By varying the ratio of these solvents, the polarity of the mobile phase can be adjusted to achieve optimal separation of the target compound from starting materials, byproducts, and other impurities. sigmaaldrich.com Visualization of the spots on the TLC plate can be achieved using methods such as UV light if the compounds are UV-active, or by staining with a suitable reagent like potassium permanganate (B83412) or iodine vapor.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Several HPLC methods can be adapted for phosphonate esters. Reversed-phase HPLC, using a nonpolar stationary phase like C18, is a common approach. nih.gov The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a range of polarities. Detection is often carried out using a UV detector, or for more definitive identification, a mass spectrometer can be coupled to the HPLC system (LC-MS). nih.govhelixchrom.com For certain applications, other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may also be suitable for the analysis of phosphonates. sielc.com

Interactive Data Table: Common Chromatographic Methods for Phosphonate Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light, Staining Reagents |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV, Mass Spectrometry (MS) |

| HPLC | HILIC | Acetonitrile/Aqueous Buffer | Evaporative Light Scattering Detector (ELSD), MS |

Q & A

Q. What are the common synthesis methods for ethyl (diethylphosphoryl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via the Michaelis-Arbusov reaction , involving triethyl phosphite and ethyl chloroacetate under reflux conditions . Optimization includes:

- Molar ratios : A 1:1 ratio of reactants minimizes side products.

- Catalyst selection : Anhydrous conditions and catalytic bases (e.g., NaH) improve yields.

- Temperature control : Refluxing in inert solvents like toluene (110–120°C) ensures complete conversion .

Purity assessment involves GC-MS or TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Q. How is this compound purified, and what techniques validate its purity?

Purification methods include:

- Distillation : Fractional distillation under reduced pressure to isolate the product .

- Chromatography : Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate:hexane) .

Validation techniques: - GC-MS : Identifies volatile impurities and confirms molecular weight .

- NMR spectroscopy : ¹H/³¹P NMR resolves structural integrity and phosphoryl group coordination .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reaction yields across synthesis protocols?

Contradictions often arise from side reactions (e.g., hydrolysis of phosphoryl groups) or catalyst deactivation . Mitigation strategies:

Q. What advanced analytical techniques confirm the structure and reactivity of this compound?

- X-ray crystallography : Resolves 3D molecular geometry, particularly phosphoryl-acetate bonding .

- High-resolution mass spectrometry (HRMS) : Validates exact mass and isotopic patterns .

- Reactivity profiling : Test nucleophilic substitution reactions (e.g., with Grignard reagents) to assess the electrophilic α-carbon .

Q. How do hygroscopicity and air sensitivity impact storage and handling protocols?

this compound is hygroscopic and degrades under moisture. Best practices:

Q. What methodologies address low reproducibility in cross-coupling reactions using this compound?

Reproducibility issues often stem from trace moisture or catalyst poisoning . Solutions:

- Strict anhydrous protocols : Dry glassware, solvents, and reagents over CaH₂ .

- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings .

- In-line monitoring : Employ ReactIR to track reaction progress in real time .

Methodological and Safety Considerations

Q. How are computational models used to predict reaction mechanisms involving this compound?

- DFT calculations : Simulate transition states for phosphoryl group transfer reactions .

- MD simulations : Predict solvent effects on reactivity using tools like Gaussian or ORCA .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.